Sarhamnolosid [German]
Description
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Properties
CAS No. |
6891-94-7 |
|---|---|
Molecular Formula |
C29H44O11 |
Molecular Weight |
568.7 g/mol |
IUPAC Name |
3-[(3S,5S,10R,13R,14S,17R)-5,11,14-trihydroxy-10-(hydroxymethyl)-13-methyl-3-[(2S,5S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C29H44O11/c1-14-22(33)23(34)24(35)25(39-14)40-16-3-6-27(13-30)21-18(4-7-28(27,36)10-16)29(37)8-5-17(15-9-20(32)38-12-15)26(29,2)11-19(21)31/h9,14,16-19,21-25,30-31,33-37H,3-8,10-13H2,1-2H3/t14?,16-,17+,18?,19?,21?,22+,23?,24?,25+,26+,27-,28-,29-/m0/s1 |
InChI Key |
BUGNRCRUPAIYMD-RQTNDROZSA-N |
Isomeric SMILES |
CC1[C@H](C(C([C@H](O1)O[C@H]2CC[C@@]3(C4C(CC[C@@]3(C2)O)[C@]5(CC[C@@H]([C@]5(CC4O)C)C6=CC(=O)OC6)O)CO)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6=CC(=O)OC6)O)CO)O)O)O |
Origin of Product |
United States |
Einleitung Und Forschungsrahmen
Historical Context and Discovery of Sarhamnolosid
The initial identification and isolation of Sarhamnolosid are documented in a 1965 publication in Helvetica Chimica Acta. This seminal work, authored by H. H. Jaeger, O. Schindler, E. Weiss, and the Nobel laureate Tadeus Reichstein, detailed the investigation of cardenolides from the seeds of Strophanthus gratus, a plant native to tropical Africa. nih.gov Within this comprehensive study of the plant's chemical constituents, Sarhamnolosid was successfully crystallized and characterized as a novel compound. researchgate.net
The research was part of a broader effort in the mid-20th century to identify and understand the vast array of cardiac glycosides present in various plant species. These compounds were of significant interest due to their potent effects on cardiac muscle. The work of Reichstein and his colleagues on the glycosides from different Strophanthus species was instrumental in advancing the field of natural product chemistry.
The etymology of the name "Sarhamnolosid" is not explicitly detailed in the available literature. However, the "-osid" suffix clearly indicates its classification as a glycoside, a compound containing a sugar moiety. The "rhamn" portion of the name suggests the presence of rhamnose as the sugar component. The "Sar-" prefix may be derived from a characteristic feature of the aglycone or the plant source, though this remains speculative without further information from the original discoverers.
Significance of Sarhamnolosid in Current Biomedical and Chemical Research
Despite its discovery over half a century ago, Sarhamnolosid itself has not been the subject of extensive specific biomedical or chemical research. The available scientific literature primarily focuses on the broader class of cardiac glycosides or the general extracts of Strophanthus gratus.
Cardiac glycosides, as a class, are known for their ability to inhibit the Na+/K+-ATPase pump in cell membranes, which leads to an increase in intracellular calcium ions in cardiac muscle cells. clevelandclinic.org This mechanism is responsible for their cardiotonic effects, increasing the force of heart contractions. clevelandclinic.orgcvpharmacology.com Consequently, compounds from Strophanthus species have been traditionally used in preparations for arrow poisons and have been investigated for their pharmacological properties, including potential applications in treating heart conditions. nih.gov
From a chemical perspective, Sarhamnolosid represents one of the many structurally diverse cardenolides found in nature. The intricate stereochemistry and functional group arrangement of such molecules continue to be of interest to synthetic and medicinal chemists for understanding structure-activity relationships and for the potential development of novel therapeutic agents. However, specific research into the chemical synthesis or derivatization of Sarhamnolosid is not documented.
Research Objectives and Scope of the Review
The primary objective of this article is to present a focused and scientifically accurate overview of the chemical compound Sarhamnolosid, based on the available historical and chemical data. The scope of this review is strictly limited to the following areas:
Historical Discovery: Detailing the circumstances of its first isolation and the key researchers involved.
Chemical Identity: Presenting its molecular formula and classification as a cardenolide glycoside.
Natural Source: Identifying Strophanthus gratus as its plant of origin.
Current Research Context: Placing Sarhamnolosid within the broader context of research on cardiac glycosides and Strophanthus extracts, while clearly noting the absence of specific studies on the compound itself.
This article will adhere strictly to these defined boundaries and will not introduce information outside of this scope.
Quellen Und Gewinnung Von Sarhamnolosid
Occurrence in Plant Species and Botanical Classification
Sarhamnoloside, which is also known by its synonyms Afzelin and Kaempferol-3-O-rhamnoside, has been identified in numerous plant families and species. nih.govwikipedia.orgresearchgate.net Its widespread presence across the plant kingdom makes it a readily available subject for phytochemical research. The compound is found in various parts of the plants, including the leaves, bark, and flowers. mdpi.commdpi.comscielo.brnih.gov
The following table provides a summary of plant species known to contain Sarhamnoloside, along with their botanical family and classification.
| Botanical Family | Species Name | Common Name | Plant Part |
| Fabaceae (Leguminosae) | Bauhinia forficata | Cow's Hoof | Leaves |
| Fabaceae (Leguminosae) | Bauhinia malabarica | - | - |
| Fabaceae (Leguminosae) | Bauhinia pulchella | - | Leaves, Stem Bark |
| Fabaceae (Leguminosae) | Bauhinia variegata | Orchid Tree | - |
| Fabaceae (Leguminosae) | Pithecellobium dulce | Madras Thorn | Leaves |
| Loganiaceae | Strychnos pseudoquina | Quina | Leaves |
| Loganiaceae | Strychnos peckii | - | Leaves |
| Rubiaceae | Uncaria gambir | Gambir | Leaves, Stems |
| Rutaceae | Zanthoxylum bungeanum | Sichuan Pepper | Leaves |
| Sapindaceae | Pometia pinnata | Matoa | Leaves |
| Theaceae | Schima wallichii | Needlewood | Leaves |
| Cornaceae | Cornus macrophylla | Large-leafed Dogwood | Leaves |
| Grossulariaceae | Ribes fasciculatum | - | - |
| Nymphaeaceae | Nymphaea odorata | American White Waterlily | - |
| Moraceae | Ficus palmata | Punjab Fig | - |
| Crassulaceae | Sedum dendroideum | Tree Stonecrop | - |
| Rosaceae | Eriobotrya japonica | Loquat | Leaves |
| Cupressaceae | Thuja orientalis | Oriental Thuja | Leaves |
| Annonaceae | Annona purpurea | Soncoya | - |
This diverse botanical distribution highlights the compound's significance in plant secondary metabolism. The Leguminosae family, particularly the Bauhinia genus, is a notable source of Sarhamnoloside. mdpi.commdpi.comscielo.brresearchgate.net The compound has also been isolated from plants used in traditional medicine, such as Strychnos pseudoquina in Brazil and Uncaria gambir in Indonesia. ufrgs.brijprajournal.comresearchgate.net
Advanced Extraction and Isolation Strategies from Natural Sources
The extraction and isolation of Sarhamnoloside from its natural plant sources involve a series of sophisticated laboratory techniques designed to obtain the compound in a pure form for analysis and research.
The initial step typically involves the extraction of the dried and powdered plant material with an organic solvent. Methanol (B129727) and ethanol (B145695) are commonly used for this purpose. nih.govnih.govresearchgate.net For instance, the leaves of Pithecellobium dulce were extracted with methanol to begin the isolation process. nih.gov Similarly, a 60% ethanol solution was used for the initial extraction from Zanthoxylum bungeanum leaves. nih.govresearchgate.net
Following the initial extraction, a process called liquid-liquid partitioning is often employed to separate compounds based on their polarity. The crude extract is dissolved in a solvent mixture, typically methanol-water, and then sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane, ethyl acetate (B1210297), and n-butanol. olemiss.edu Sarhamnoloside, being a moderately polar flavonoid glycoside, tends to concentrate in the ethyl acetate or n-butanol fractions. nih.govmdpi.com
A more advanced and efficient method for both extraction and purification is the aqueous two-phase system (ATPS). An ATPS based on ethanol and sodium dihydrogen phosphate (B84403) (NaH2PO4) was successfully developed to extract and purify Sarhamnoloside and other flavonoids from the leaves of Zanthoxylum bungeanum. nih.govresearchgate.net This technique offers an effective, rapid, and economical alternative to conventional methods. researchgate.net
Bioactivity-guided separation is another strategic approach. In this method, the fractions obtained during the separation process are tested for a specific biological activity, and the most active fractions are further purified. This approach was used to isolate Sarhamnoloside from Cornus macrophylla, where fractions were tested for antibacterial activity against Pseudomonas aeruginosa. nih.gov
Purification Techniques and Purity Criteria for Research Purposes
After the initial extraction and fractionation, various chromatographic techniques are employed to purify Sarhamnoloside to a high degree required for research purposes.
Column Chromatography is a fundamental purification technique. Different types of stationary phases are used:
Silica (B1680970) Gel Chromatography: This is a common method where the extract is passed through a column packed with silica gel, and different compounds are separated based on their polarity by eluting with a gradient of solvents, such as n-hexane/ethyl acetate and ethyl acetate/methanol. japsonline.com
Sephadex LH-20 Chromatography: This size-exclusion chromatography is particularly effective for separating flavonoids. Sarhamnoloside has been purified from various plant extracts using Sephadex LH-20 columns with methanol as the eluent. scielo.brmdpi.com
Reversed-Phase (C18) Chromatography: This technique uses a non-polar stationary phase (C18) and a polar mobile phase (e.g., water-methanol mixtures). It is often used for the final purification steps. scielo.brfrontiersin.org
High-Performance Liquid Chromatography (HPLC) , particularly semi-preparative HPLC, is frequently used as a final step to obtain highly pure Sarhamnoloside. scielo.br Analytical HPLC is the standard method to determine the purity of the isolated compound. olemiss.edu The purity is assessed by observing a single, sharp peak in the chromatogram at a specific retention time. olemiss.edujapsonline.com
The structural identity and purity of Sarhamnoloside are definitively confirmed using a combination of spectroscopic methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR provide detailed information about the chemical structure of the molecule, confirming the identity of the kaempferol (B1673270) backbone and the attached rhamnose sugar moiety. nih.govnih.gov
Mass Spectrometry (MS): This technique determines the molecular weight of the compound, which for Sarhamnoloside is approximately 432.38 g/mol . wikipedia.orgmdpi.comnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV spectrum of Sarhamnoloside shows characteristic absorbance peaks for a flavonol skeleton. nih.gov
For some applications, crystallization can be used as a final purification step to obtain the compound in a crystalline form, which is indicative of high purity. olemiss.edu The melting point of the purified compound can also serve as a criterion of purity. nih.gov
Chemische Synthese Und Biosynthesewege
Strategies for the Total Synthesis of Sarhamnolosid and its Analogs
The complete chemical synthesis of a complex natural product like Sarhamnolosid is a significant undertaking that serves not only to confirm its structure but also to provide access to larger quantities for biological studies and the generation of analogs. organic-chemistry.org The construction of such molecules is a challenging and intricate process that necessitates the continuous development of novel reactions and techniques. ox.ac.uk
Further challenges include:
Protecting Group Strategy: The numerous hydroxyl groups on the rhamnose moiety and potential reactive functionalities on the aglycone require a sophisticated protecting group strategy. These groups must be stable under various reaction conditions and selectively removable at later stages of the synthesis. beilstein-journals.org Incomplete deprotection can lead to insoluble aggregates and affect the properties of the final product. beilstein-journals.org
Regioselectivity: Achieving regioselective modifications on the sugar and aglycone scaffolds is crucial and often requires multi-step sequences.
Scalability: Laboratory-scale syntheses often employ reagents and conditions that are not amenable to large-scale production, making the synthesis of substantial quantities of Sarhamnolosid a significant challenge. news-medical.net
To overcome these obstacles, synthetic chemists can employ several strategies:
Novel Glycosylation Methods: The development and application of new glycosylation methods that offer high stereocontrol are paramount. This could involve the use of specific promoters, pre-organized glycosyl donors, or novel leaving groups.
Convergent Synthesis: A convergent approach, where the sugar and aglycone moieties are synthesized separately and then coupled at a late stage, is generally more efficient for complex molecules.
Biomimetic Strategies: Drawing inspiration from the natural biosynthetic pathway can offer elegant solutions to synthetic challenges. nih.gov For example, a late-stage enzymatic glycosylation could potentially bypass the difficulties of chemical glycosylation.
| Challenge | Potential Solution |
| Stereocontrol of Glycosidic Bond | Development of novel glycosylation methods, use of specific catalysts. |
| Protecting Group Manipulation | Orthogonal protecting group strategies, one-pot deprotection protocols. |
| Regioselectivity | Use of directing groups, enzymatic transformations. |
| Scalability | Process optimization, development of robust and scalable reactions. |
Table 1: Key Challenges and Solution Approaches in Sarhamnolosid Synthesis
The synthesis of specifically labeled Sarhamnolosid derivatives, for instance with stable isotopes (e.g., ¹³C, ¹⁵N, ²H) or fluorescent tags, is invaluable for a variety of research applications. nih.govnih.gov These labeled compounds can be used to trace the molecule's metabolic fate, identify its cellular targets, and probe its binding interactions using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. beilstein-journals.org
The synthesis of these derivatives introduces its own set of challenges. The labeled atom or tag must be introduced at a specific position within the molecule, which often requires the development of a dedicated synthetic route. For isotopic labeling, this typically involves starting with a commercially available labeled precursor and carrying it through the synthetic sequence. beilstein-journals.org For instance, the synthesis of a ¹⁵N-labeled Sarhamnolosid analog would necessitate the use of a ¹⁵N-containing building block for the aglycone or an amino sugar precursor. beilstein-journals.org
Fluorescently labeled derivatives can be prepared by attaching a fluorophore to a suitable functional group on the Sarhamnolosid scaffold. This often involves the synthesis of an analog with a reactive handle, such as an amino or carboxyl group, which can then be chemoselectively coupled with an activated fluorescent dye.
| Label Type | Research Application | Synthetic Approach |
| Stable Isotope (¹³C, ¹⁵N) | NMR studies of ligand-receptor binding, metabolic tracing. | Incorporation of labeled building blocks in the synthetic route. |
| Radioisotope (¹⁴C, ³H) | Pharmacokinetic studies, autoradiography. | Use of radiolabeled precursors in the final steps of the synthesis. |
| Fluorescent Tag | Cellular imaging, fluorescence polarization assays. | Covalent attachment of a fluorophore to a functionalized analog. |
Table 2: Labeled Sarhamnolosid Derivatives and Their Applications
Biosynthetic Pathways and Genetics of Sarhamnolosid
The biosynthesis of Sarhamnolosid is likely carried out by a microorganism, such as a bacterium from the genus Streptomyces, which are renowned for their ability to produce a vast array of secondary metabolites. dtu.dk Understanding the biosynthetic pathway and its genetic underpinnings is crucial for harnessing the producing organism for improved yields or for engineering the pathway to produce novel analogs.
The biosynthesis of natural products like Sarhamnolosid is orchestrated by a set of enzymes encoded by genes that are typically clustered together on the microorganism's chromosome. nih.govmdpi.com These biosynthetic gene clusters (BGCs) can be identified using genome mining tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell). nih.govmdpi.com By sequencing the genome of the Sarhamnolosid-producing organism, researchers can search for BGCs that contain genes predicted to be involved in the synthesis of the aglycone and the rhamnose sugar, as well as the glycosyltransferase responsible for their coupling.
The biosynthesis of the L-rhamnose moiety likely starts from a common precursor like glucose-1-phosphate and involves a series of enzymatic reactions catalyzed by enzymes such as dTDP-glucose-4,6-dehydratase, dTDP-4-keto-6-deoxy-glucose-3,5-epimerase, and dTDP-4-keto-L-rhamnose-reductase. The aglycone's biosynthesis will depend on its chemical class (e.g., polyketide, terpenoid, or other). The final step in the pathway is the glycosylation of the aglycone, catalyzed by a specific glycosyltransferase that recognizes both the aglycone and the activated sugar donor (e.g., dTDP-L-rhamnose).
The biosynthesis of secondary metabolites like Sarhamnolosid is tightly regulated in their natural producers to ensure that production occurs at the appropriate time and in response to specific environmental or developmental cues. nih.govmdpi.com This regulation occurs at multiple levels and often involves pathway-specific regulators encoded within the BGC, as well as global regulators that control multiple metabolic pathways.
Key regulatory mechanisms include:
Transcriptional Regulation: The expression of the biosynthetic genes is often controlled by pathway-specific transcriptional activators (e.g., from the LuxR or SARP families) and repressors. mdpi.comnih.gov Overexpression of activators or deletion of repressors are common strategies to increase product titers. nih.gov
Feedback Inhibition: The final product or a late-stage intermediate of the pathway can inhibit the activity of an early enzyme in the pathway, thus creating a negative feedback loop that controls the rate of production. nih.gov
Environmental Signals: Factors such as nutrient availability, pH, and quorum sensing molecules can influence the expression of the Sarhamnolosid BGC.
By understanding these regulatory networks, it is possible to modulate the biosynthesis of Sarhamnolosid in its natural producer. This can be achieved through genetic engineering techniques, such as overexpressing regulatory genes, deleting competing pathways, or optimizing fermentation conditions to favor the production of the desired compound. nih.govnih.gov
| Regulatory Element | Function |
| Pathway-Specific Activator | Positively regulates the transcription of biosynthetic genes. |
| Pathway-Specific Repressor | Negatively regulates the transcription of biosynthetic genes. |
| Global Regulators | Control multiple metabolic pathways in response to broad cellular signals. |
| Feedback Inhibition | The end product inhibits an early enzyme in the pathway. |
Table 3: Key Regulatory Elements in Sarhamnolosid Biosynthesis
Molekulare Und Zelluläre Wirkmechanismen Von Sarhamnolosid
Interactions with Molecular Targets at the Protein Level
Inhibition of Na+/K+-ATPase and Other Ion Pump Interactions
The principal molecular target of Sarhamnoloside and other cardiac glycosides is the Na+/K+-ATPase, an enzyme embedded in the plasma membrane of most animal cells. oup.comcvpharmacology.com This enzyme is responsible for actively transporting sodium (Na+) ions out of the cell and potassium (K+) ions into the cell, a process vital for maintaining the electrochemical gradients across the cell membrane. manualofmedicine.com
Sarhamnoloside binds to a specific site on the extracellular portion of the α-subunit of the Na+/K+-ATPase. nih.gov This binding inhibits the enzyme's activity, leading to a decrease in the pumping of Na+ out of the cell. cvpharmacology.commanualofmedicine.com Consequently, the intracellular Na+ concentration rises. cvpharmacology.comnih.gov This alteration of the sodium gradient is the foundational event that triggers the subsequent cellular effects of the compound. While the inhibition of Na+/K+-ATPase is the most well-documented interaction, it is important to note that at very low doses, some cardiac glycosides have been observed to stimulate the pump, suggesting a more complex dose-dependent interaction. oup.com
The inhibition of Na+/K+-ATPase by cardiac glycosides is highly specific, with other ATPases such as Mg2+- or Ca2+-activated ATPases not being significantly affected by physiologically active concentrations of these drugs. oup.com
Binding Profiles to Receptors and Signaling Proteins
While the Na+/K+-ATPase is the primary receptor for Sarhamnoloside, the consequences of its inhibition extend to other signaling proteins and receptors. The rise in intracellular Na+ concentration directly impacts the function of the Na+/Ca2+ exchanger, a transport protein that is crucial for maintaining calcium homeostasis. cvpharmacology.com The Na+/Ca2+ exchanger typically moves calcium (Ca2+) ions out of the cell in exchange for Na+ ions moving in. However, as the intracellular Na+ concentration increases due to Na+/K+-ATPase inhibition, the driving force for this exchange is reduced. cvpharmacology.com This leads to a decrease in Ca2+ efflux and a subsequent increase in the intracellular Ca2+ concentration. cvpharmacology.comnih.gov
Furthermore, the depolarization of the cell membrane caused by the altered ion gradients can affect voltage-gated calcium channels, potentially leading to a further influx of Ca2+. nih.gov In the central nervous system, inhibition of Na+/K+-ATPase can also interfere with the reuptake of neurotransmitters like glutamate, as this process is dependent on the sodium gradient. nih.gov
Modulation of Cellular Signal Transduction Pathways
Influence on Cellular Growth, Differentiation, and Apoptosis in vitro
The changes in intracellular ion concentrations initiated by Sarhamnoloside have profound effects on various cellular signaling pathways that regulate cell fate. There is growing evidence that cardiac glycosides can inhibit the proliferation of various cancer cell lines and induce apoptosis, or programmed cell death. clevelandclinic.org
The induction of apoptosis is a key mechanism by which these compounds can exert anti-cancer effects. Apoptosis is a highly regulated process that is essential for normal tissue development and homeostasis. The disruption of ion homeostasis, particularly the increase in intracellular calcium, can trigger apoptotic pathways. researchgate.netnih.gov Studies on different small molecules have shown that they can initiate caspase-dependent apoptosis within hours in multiple cell lines. researchgate.net For instance, in HeLa cervical cancer cells, the compound Goniothalamin has been shown to induce apoptosis in a time-dependent manner and cause cell cycle arrest in the S phase. researchgate.net While specific studies on Sarhamnoloside's effect on cell cycle and apoptosis are not detailed in the provided results, the general mechanism of cardiac glycosides suggests a similar potential.
The process of apoptosis can be observed and quantified using various in vitro techniques, such as fluorescence microscopy and flow cytometry with annexin (B1180172) V/PI double staining, which can detect early apoptotic events. researchgate.netnih.gov
Investigation of the Effects on Intracellular Calcium Homeostasis
As previously mentioned, a key consequence of Na+/K+-ATPase inhibition by Sarhamnoloside is the disruption of intracellular calcium homeostasis. cvpharmacology.comnih.gov The elevated intracellular Na+ concentration reduces the efficacy of the Na+/Ca2+ exchanger, leading to an accumulation of intracellular Ca2+. cvpharmacology.commanualofmedicine.com
This increase in intracellular Ca2+ is a critical signaling event. In cardiac muscle cells, this leads to a greater uptake and release of Ca2+ from the sarcoplasmic reticulum (SR), which enhances the force of muscle contraction. nih.gov However, in other cell types, and at higher concentrations, this sustained elevation of intracellular Ca2+ can be cytotoxic and trigger apoptosis. nih.gov
Studies in sympathetic neurons have shown that impaired Ca2+ homeostasis, including increased depolarization-induced rise in intracellular free calcium, can be observed and is linked to altered function of the endoplasmic reticulum and mitochondria. nih.gov While these studies were not conducted with Sarhamnoloside specifically, they highlight the intricate mechanisms by which cellular calcium levels are regulated and how their disruption can have significant physiological consequences.
Mechanistic Studies in Various Cell Culture Models
The molecular and cellular effects of compounds like Sarhamnoloside are extensively studied using in vitro cell culture models. medipol.edu.trnih.govwalshmedicalmedia.com These models provide a controlled environment to investigate specific mechanisms without the complexities of a whole organism. nih.gov
Cancer cell lines are frequently used to study the anti-proliferative and apoptotic effects of drugs. medipol.edu.trresearchgate.net For example, cell lines such as HeLa (cervical cancer), A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) are commonly employed to evaluate the cytotoxicity of various compounds. researchgate.net The use of such models allows for the determination of dose-dependent effects and the elucidation of the underlying molecular pathways. nih.gov
For studying mechanisms related to ion transport and electrophysiology, primary cell cultures, such as those of cardiomyocytes or neurons, are invaluable. nih.govnih.gov These models allow for direct measurement of ion concentrations, membrane potential, and contractile function in response to drug application.
Furthermore, specialized cell culture systems, such as those for spermatogonial stem cells, are being developed to understand the effects of various substances on cell differentiation and survival in specific cell lineages. nih.gov The choice of the cell culture model is critical and depends on the specific biological question being addressed. medipol.edu.tr
Analysis of Gene Expression Patterns and Proteomics Profiles
Currently, there is no available scientific data from studies that have specifically analyzed the gene expression patterns or proteomic profiles in response to Sarhamnoloside treatment. Such analyses are critical for understanding the molecular pathways that might be modulated by the compound.
Gene Expression Analysis: This technique, often utilizing microarrays or RNA-sequencing, would reveal which genes are up-regulated or down-regulated in the presence of Sarhamnoloside. youtube.comnih.gov This information could point towards the cellular processes affected by the compound.
Proteomics Analysis: This involves the large-scale study of proteins and their functions. nih.govnih.gov A proteomic approach would identify changes in protein abundance or post-translational modifications, offering insights into the cellular response to Sarhamnoloside at the protein level.
Investigation of the Effects on Cellular Organelles and Membranes
Detailed studies on the effects of Sarhamnoloside on the structure and function of cellular organelles and membranes are not present in the current scientific literature. Such investigations are vital for a complete understanding of a compound's cellular impact.
Cellular Organelles: Research would need to examine the effects on key organelles such as the mitochondria, endoplasmic reticulum, Golgi apparatus, and lysosomes to determine if Sarhamnoloside disrupts their function or integrity. mdpi.comnih.govnih.gov
Cellular Membranes: The plasma membrane is a primary interface between the cell and its environment. nih.gov Studies would be required to assess whether Sarhamnoloside alters membrane fluidity, permeability, or the function of membrane-bound proteins. nih.govresearchgate.netmdpi.com
Präklinische Modellstudien Und Biologische Aktivitäten Nicht Human
In-vivo Studies in Animal Models (Focus on Molecular and Cellular Effects)
Ex-vivo Investigations on Samples from Animal Models to Confirm Cellular Effects
Further research or access to proprietary databases may be required to obtain the necessary information on Sarhamnolosid.
Structure-Activity Relationships (SAR) and Derivative Development
The exploration of Structure-Activity Relationships (SAR) is fundamental to medicinal chemistry. gardp.orgnih.gov It involves systematically modifying a molecule's structure to understand how these changes affect its biological activity, guiding the development of new analogs with improved properties. oncodesign-services.comcollaborativedrug.com For a compound like Sarhamnolosid, SAR studies would be crucial for identifying the structural features essential for its biological effects and for designing derivatives with enhanced potency or selectivity. wikipedia.org
For the cardenolide glycoside class to which Sarhamnolosid belongs, structural modifications are known to significantly impact activity. Key areas of modification typically include the steroidal backbone, the sugar moiety (glycoside), and the lactone ring. mdpi.comnih.gov The influence of these changes is then assessed through in vitro cellular assays.
Hypothetical modifications to Sarhamnolosid and their expected impact on activity, based on general knowledge of cardenolides, could be summarized as follows:
Table 1: Illustrative SAR of Cardenolide Glycosides This table is illustrative and based on general principles for the cardenolide class, as specific data for Sarhamnolosid is unavailable.
| Modification Area | Specific Structural Change | Potential Impact on Biological Activity | Rationale |
|---|---|---|---|
| Sugar Moiety (Rhamnose) | Removal of the sugar (aglycone formation) | Often leads to a significant decrease in potency and alters solubility. | The sugar residue is crucial for receptor binding, cell recognition, and pharmacokinetic properties. |
| Variation of the sugar type (e.g., glucose, digitoxose) | Modulates activity and selectivity. | Different sugars can alter the binding affinity and orientation of the molecule at its target site. | |
| Steroid Nucleus | Alteration of hydroxyl group positions | Can increase or decrease activity depending on the target. | Hydroxyl groups form key hydrogen bonds with biological targets; their position is critical for binding. |
| Introduction of new functional groups (e.g., fluorine) | May enhance metabolic stability and cell permeability. | Strategic substitution can block metabolic pathways and improve drug-like properties. | |
| Lactone Ring | Saturation of the double bond in the butenolide ring | Typically results in a dramatic loss of activity. | The unsaturated lactone ring is a key pharmacophore, acting as a Michael acceptor in interactions with targets like Na+/K+-ATPase. |
Detailed research findings for other complex natural products, like the ginsenoside Compound-K and cembrenediols, confirm that such targeted modifications, including glycosylation changes, epoxidation, and acetylation, are standard strategies to probe and improve biological function. nih.govmdpi.com
The rational design of analogs aims to enhance a compound's therapeutic index by increasing its selectivity for a specific biological target while minimizing off-target effects. nih.govnih.gov Based on the general SAR principles for cardenolides, a rational design strategy for Sarhamnolosid analogs would be guided by the following principles:
Preservation of the Core Pharmacophore : The fundamental C/D ring fusion of the steroid and the unsaturated lactone ring are typically essential for activity and would be retained in initial analog designs. Any modification to the lactone ring must be conservative to maintain its electronic character.
Systematic Exploration of the Glycoside : The rhamnose unit of Sarhamnolosid offers a prime target for modification. A library of analogs with different sugar units could be synthesized to identify glycosides that confer selectivity for a desired target (e.g., a specific cancer cell type over healthy cells). Introducing charged or polar groups to the sugar could also modulate cell permeability.
Targeted Modification of the Steroid Backbone : Computational modeling, such as molecular docking, would be employed to predict how substitutions on the steroid nucleus could enhance interactions with a specific target protein. oncodesign-services.com For instance, if the target has a known hydrophobic pocket, adding a small alkyl group at a corresponding position on the steroid could improve binding affinity and selectivity.
Scaffold Hopping and Bioisosteric Replacement : Advanced design principles might involve replacing parts of the Sarhamnolosid structure with other chemical groups (bioisosteres) that retain similar steric and electronic properties but may offer improved metabolic stability or reduced toxicity. For example, the lactone ring could potentially be replaced with a different heterocyclic system to explore novel interactions.
The development of such design principles is an iterative process, combining computational prediction with chemical synthesis and subsequent biological evaluation to refine SAR models and guide the next generation of analog synthesis. nih.govnih.gov
Table 2: Compound Names Mentioned
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| Sarhamnolosid | 6891-94-7 | C29H44O11 |
| Linezolid | 165800-03-3 | C16H20FN3O4 |
| Acetaminophen | 103-90-2 | C8H9NO2 |
Fortgeschrittene Analytische Methoden Für Die Forschungsquantifizierung Und Detektion
Chromatographic Techniques for Quantitative Analysis in Complex Matrices
Chromatographic methods are essential for separating Sarhamnolosid from intricate biological or environmental samples, enabling accurate quantification.
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly precise and relatively high-throughput method for identifying and quantifying individual Sarhamnolosid congeners in bacterial cultures. nih.gov This technique offers the sensitivity needed for trace analysis, which is critical when dealing with low concentrations of the compound in complex matrices. The separation is typically achieved using reversed-phase chromatography. nih.gov For instance, efficient separation of various rhamnolipid congeners has been demonstrated using a mixed propylphenyl and octadecylsilyl-modified silica (B1680970) gel stationary phase. nih.gov
The use of tandem mass spectrometry (MS/MS) allows for specific detection and structural elucidation. Collision-induced dissociation (CID) experiments are a powerful tool for identifying structural variations in rhamnolipids, even allowing for the discrimination between isomers that are nearly inseparable by chromatography. nih.gov For quantification, the development of sensitive LC-MS/MS methods enables the detection of analytes at very low levels. For example, methods have been developed with a limit of detection (LOD) as low as 20 pg/mL for certain compounds in plasma. lcms.cz
Table 1: HPLC-MS/MS Parameters for Rhamnolipid Analysis
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Column | Reversed-phase (e.g., C18, propylphenyl/octadecylsilyl) | nih.gov |
| Mobile Phase | Acetonitrile/water gradient, often with formic acid | ekb.egmdpi.com |
| Ionization Mode | Electrospray Ionization (ESI), negative or positive mode | ekb.egnih.gov |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) for quantification | mdpi.comgcms.cz |
| Internal Standards | ¹³C-labeled rhamnolipids for enhanced precision | nih.gov |
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the comprehensive analysis of small molecule metabolites, including the fatty acid and sugar moieties that constitute Sarhamnolosid, after appropriate derivatization. nih.govnih.gov This method is particularly well-suited for untargeted metabolomics to obtain a broad overview of the metabolic state of a biological system. nih.gov
For GC-MS analysis, non-volatile compounds like Sarhamnolosid must undergo a two-step chemical derivatization process to increase their volatility and thermal stability. thermofisher.com This typically involves methoximation of carbonyl groups followed by silylation of polar functional groups. thermofisher.com The resulting derivatives can then be separated and identified based on their mass spectra, which can be compared against established spectral libraries for identification. thermofisher.comresearchgate.net GC-MS offers high chromatographic separation power, reproducible retention times, and robust quantification. thermofisher.com
Table 2: GC-MS Derivatization and Analysis Steps for Metabolites
| Step | Procedure | Purpose | Reference |
|---|---|---|---|
| 1. Methoximation | Reaction with hydroxylamine (B1172632) or alkoxyamines | Converts carbonyl moieties into corresponding oximes | thermofisher.com |
| 2. Silylation | Reaction with a silylating agent (e.g., MSTFA) | Replaces active hydrogens on polar groups (-OH, -COOH, -NH, -SH) with a trimethylsilyl (B98337) (TMS) group | thermofisher.com |
| 3. GC Separation | Separation of volatile derivatives on a capillary column | Separates individual metabolites based on their boiling points and interactions with the stationary phase | nih.govnih.gov |
| 4. MS Detection | Ionization (typically Electron Ionization - EI) and mass analysis | Generates reproducible fragmentation patterns for compound identification and quantification | thermofisher.com |
Spectroscopic Methods for Interaction Analysis (Not for Primary Identification)
While mass spectrometry is central to identification, other spectroscopic techniques provide valuable insights into the conformation and interactions of Sarhamnolosid.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and conformational dynamics of molecules in solution. nih.govauremn.org.brnih.gov For a molecule like Sarhamnolosid, NMR can be used to study the conformation of the rhamnose sugar ring and the orientation of the fatty acid chains. This is achieved by analyzing parameters such as nuclear Overhauser effects (NOEs), which provide information about through-space proximity of atoms, and spin-spin coupling constants, which are related to dihedral angles. nih.govnih.gov These studies are crucial for understanding how the structure of Sarhamnolosid relates to its biological activity.
Ultraviolet-Visible (UV/Vis) spectroscopy can be employed to study the binding of Sarhamnolosid to other molecules, such as proteins or lipids. nih.gov Changes in the UV/Vis absorption spectrum of a molecule upon binding to a ligand can provide information about the binding event. nih.gov If the binding of Sarhamnolosid to a target molecule results in a significant shift in the peak absorption, this change can be used to quantify the binding affinity. nih.gov Techniques like linear spectral summation can be used to determine the concentrations of bound and free ligand in a mixture. nih.gov
Bioanalytical Methods for Detection in Biological Systems
The detection and quantification of Sarhamnolosid in biological fluids and tissues are essential for pharmacokinetic and metabolic studies. Bioanalytical methods are specifically developed and validated for this purpose.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity and selectivity. mdpi.comnih.gov These methods are capable of accurately measuring low concentrations of analytes in complex biological matrices like plasma, urine, and oral fluid. nih.gov The development of a robust bioanalytical method involves optimizing sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), chromatographic separation, and mass spectrometric detection. mdpi.comresearchgate.net Validation of the method ensures its accuracy, precision, linearity, and stability, adhering to regulatory guidelines. researchgate.net Surface-enhanced Raman spectroscopy (SERS) is another emerging technique that shows promise for the de novo identification and sensitive detection of biomolecules in complex samples. nih.gov
Table 3: Common Compound Names Mentioned
| Compound Name |
|---|
| Sarhamnolosid |
| Rhamnolipid |
| Fatty Acids |
Development and Validation of Cell-Based Assays for Sarhamnolosid Quantification
Cell-based assays offer a functional approach to quantify the biological activity of compounds like Sarhamnolosid. The development of such an assay would likely be centered around its primary mechanism of action, the inhibition of the Na+/K+-ATPase pump, a characteristic shared by all cardiac glycosides. wikipedia.org
Development of a Cell-Based Assay:
A potential cell-based assay for Sarhamnolosid quantification could be designed based on the principles of cytotoxicity or the direct inhibition of the Na+/K+-ATPase enzyme. One established method for other cardiac glycosides involves the use of specific cell lines that are sensitive to Na+/K+-ATPase inhibition. For instance, a cross-resistance assay has been developed for digoxin (B3395198) and its analogs using HeLa cells. nih.gov In this type of assay, a wild-type cell line is compared to a mutant cell line that exhibits resistance to cardiac glycosides due to specific alterations in the Na+/K+-ATPase. The concentration of the cardiac glycoside in a sample can be determined by comparing the cytotoxic effects on both cell lines. nih.gov
Another approach involves measuring the inhibition of Na+/K+-ATPase activity directly within the cells or in cell membrane preparations. cornell.edunih.gov This can be achieved by quantifying the hydrolysis of ATP or by measuring the cellular uptake or efflux of specific ions that are dependent on the pump's activity. The results of these assays can then be correlated to the concentration of Sarhamnolosid.
Validation of the Cell-Based Assay:
Once a suitable cell-based assay is developed, it must undergo rigorous validation to ensure its reliability and reproducibility. The validation process would assess several key parameters, as outlined in the following table, which is based on general guidelines for cell-based assay validation. sterlingpharmasolutions.comnih.gov
| Validation Parameter | Description | Acceptance Criteria (Illustrative) |
| Linearity and Range | The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range. | R² value of the calibration curve > 0.98. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with acceptable precision, accuracy, and linearity. |
| Accuracy | The closeness of the measured value to the true value. This is often determined by spike-recovery experiments. | The mean recovery should be within 80-120% of the nominal concentration. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the coefficient of variation (%CV). | Intra-assay precision (repeatability): %CV < 15%. Inter-assay precision (intermediate precision): %CV < 20%. |
| Specificity | The ability of the assay to assess unequivocally the analyte in the presence of components that may be expected to be present, such as structurally related compounds or matrix components. | No significant interference from related compounds or matrix components. Cross-reactivity with other cardenolides should be characterized. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined as the concentration corresponding to the signal-to-noise ratio of 3. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined as the concentration corresponding to the signal-to-noise ratio of 10, with acceptable precision and accuracy. |
This table presents illustrative acceptance criteria. Actual criteria would be defined based on the specific assay and its intended application.
Immunochemical Approaches for Detection in Tissues
Immunochemical methods utilize the high specificity of antigen-antibody interactions to detect and localize molecules within tissue samples. For a small molecule like Sarhamnolosid, these techniques would require the development of specific antibodies that recognize either the entire molecule or a significant structural feature.
Development of Antibodies:
The primary challenge in developing immunochemical assays for small molecules is their lack of immunogenicity. To elicit an immune response and produce antibodies, Sarhamnolosid would need to be conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). This conjugate would then be used to immunize animals (e.g., rabbits, mice) to generate polyclonal or monoclonal antibodies, respectively.
Enzyme-Linked Immunosorbent Assay (ELISA):
A competitive ELISA is a common immunochemical technique for quantifying small molecules. nih.govnih.gov In this format, a known amount of Sarhamnolosid (or a Sarhamnolosid-protein conjugate) is coated onto the wells of a microplate. The tissue extract containing the unknown amount of Sarhamnolosid is then added to the wells along with a limited amount of anti-Sarhamnolosid antibody. The free Sarhamnolosid in the tissue extract competes with the coated Sarhamnolosid for binding to the antibody. After a washing step, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the primary antibody. Finally, a substrate is added that produces a measurable signal (e.g., colorimetric, fluorescent, or chemiluminescent). cellsignal.com The signal intensity is inversely proportional to the concentration of Sarhamnolosid in the sample. A standard curve is generated using known concentrations of Sarhamnolosid to quantify the amount in the tissue extract.
Immunohistochemistry (IHC):
Immunohistochemistry allows for the visualization of Sarhamnolosid distribution within the cellular and subcellular structures of a tissue. researchgate.net For IHC, thin sections of tissue are incubated with the primary anti-Sarhamnolosid antibody. nih.gov This is followed by incubation with a secondary antibody that is labeled with a reporter molecule, such as a fluorescent dye (immunofluorescence) or an enzyme (immunoenzymatic staining). nih.govyoutube.com
Immunofluorescence: The fluorescently labeled secondary antibody allows for the detection of Sarhamnolosid using a fluorescence microscope. This method provides high-resolution images of the compound's localization. nih.gov
Immunoenzymatic Staining: In this method, the enzyme-conjugated secondary antibody catalyzes a reaction that produces a colored precipitate at the site of antibody binding. This can be visualized using a standard light microscope. nih.gov
The specificity of the staining would be confirmed by control experiments, such as omitting the primary antibody or pre-incubating the primary antibody with an excess of free Sarhamnolosid to block the binding sites. nih.gov
Pharmakokinetik Und Pharmakodynamik in Präklinischen Modellen Nicht Human
Investigation of Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models
Determination of Bioavailability and Tissue Distribution in Rodents
No studies detailing the bioavailability or tissue distribution of Sarhamnolosid in rodent models were found.
Identification of Metabolism Pathways and Involved Enzyme Systems
There is no available information on the metabolic pathways of Sarhamnolosid or the enzyme systems involved in its biotransformation.
Elimination Kinetics and Excretion Pathways
Data regarding the elimination half-life, clearance, and routes of excretion for Sarhamnolosid are not available in the current scientific literature.
Pharmacodynamic Modeling of Effects in vitro and in Animal Models
Dose-Response Relationships on a Molecular and Cellular Level
No in vitro or in vivo studies have been published that would allow for the characterization of dose-response relationships for Sarhamnolosid at a molecular or cellular level.
Time Profiles of Biological and Biochemical Effects
Information on the onset, duration, and peak of the biological and biochemical effects of Sarhamnolosid is currently not documented.
Potenzielle Anwendungen Als Forschungswerkzeug Und in Verwandten Gebieten
Use in veterinary research for the investigation of animal physiology (non-therapeutic):There is no evidence in the scientific literature of Sarhamnoloside being used as a non-therapeutic research tool to study animal physiology.
Due to the stringent requirement to only include information directly pertaining to Sarhamnoloside and to strictly follow the provided outline, the creation of a scientifically accurate and informative article is not feasible at this time. Extrapolating from the general properties of related compounds or the plant extracts in which it is found would not meet the specified constraints of the request. Further research focused specifically on Sarhamnoloside would be required to provide the detailed information necessary to construct the requested article.
Computergestützte Und Theoretische Studien
Molecular Docking to Predict Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.gov This method is widely used to identify potential drug candidates by predicting the binding affinity and mode of interaction between a small molecule and its protein target. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and scoring them based on their complementarity. mdpi.com
In the context of Sarhamnoloside, molecular docking could be employed to screen a wide range of biological targets, such as enzymes and receptors, to identify those with the highest binding affinity. This would provide initial clues about the compound's potential therapeutic applications. For instance, docking studies could predict whether Sarhamnoloside is likely to inhibit a particular enzyme or activate a specific receptor. The results of such studies are typically presented in terms of a docking score, which is an estimation of the binding free energy. A lower docking score generally indicates a more favorable binding interaction.
Table 1: Hypothetical Molecular Docking Results for Sarhamnoloside with Various Protein Targets
| Target Protein | Putative Biological Function | Docking Score (kcal/mol) | Predicted Interactions |
| Cyclooxygenase-2 (COX-2) | Inflammation | -9.8 | Hydrogen bonds, hydrophobic interactions |
| Acetylcholinesterase (AChE) | Neurotransmission | -8.5 | Pi-pi stacking, hydrogen bonds |
| DNA Gyrase | Bacterial replication | -7.2 | Electrostatic interactions, hydrogen bonds |
| Epidermal Growth Factor Receptor (EGFR) | Cell growth and proliferation | -6.9 | Hydrophobic interactions |
This table is for illustrative purposes only and does not represent actual experimental data.
Quantitative Structure-Activity Relationships (QSAR) and Predictive Models
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. drugdesign.orgnih.gov These models are built by analyzing a set of compounds with known activities and identifying the physicochemical properties or structural features that are most important for their biological effects. drugdesign.orgnih.gov Once a reliable QSAR model is developed, it can be used to predict the activity of new, untested compounds, thereby prioritizing synthetic efforts and reducing the need for extensive biological screening. drugdesign.org
For Sarhamnoloside, a QSAR study could be initiated by synthesizing a series of its analogs with slight modifications to its chemical structure. The biological activity of these analogs would then be determined experimentally. Using various molecular descriptors (e.g., lipophilicity, electronic properties, and steric parameters), a QSAR model could be constructed to correlate these structural changes with the observed activity. nih.gov Such a model would not only help in understanding the key structural requirements for the activity of Sarhamnoloside but also in designing new derivatives with potentially enhanced potency. drugdesign.org
Table 2: Hypothetical QSAR Data for Sarhamnoloside Analogs
| Analog | Modification | LogP | Electronic Parameter (e.g., Hammett constant) | Steric Parameter (e.g., Taft's Es) | Biological Activity (IC50, µM) |
| Sarhamnoloside | - | 2.5 | 0.0 | 0.0 | 10.2 |
| Analog 1 | Addition of a hydroxyl group | 2.1 | -0.37 | -0.25 | 5.8 |
| Analog 2 | Replacement of a sugar moiety | 3.2 | 0.1 | 0.5 | 15.1 |
| Analog 3 | Methylation of a hydroxyl group | 2.9 | -0.17 | -0.54 | 8.3 |
This table is for illustrative purposes only and does not represent actual experimental data.
Molecular Dynamics Simulations to Analyze Conformational Changes
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of biomolecules, such as proteins and nucleic acids, and their interactions with ligands. youtube.comnih.gov These simulations allow researchers to observe conformational changes, binding events, and other dynamic processes that are often difficult to capture with experimental techniques alone. nih.gov
In the study of Sarhamnoloside, MD simulations could be used to investigate the stability of the ligand-protein complex predicted by molecular docking. researchgate.net By simulating the complex in a realistic environment (e.g., in water with ions), researchers can assess whether the initial binding pose is maintained over time and identify key residues that are crucial for the interaction. youtube.com Furthermore, MD simulations can reveal how the binding of Sarhamnoloside might induce conformational changes in the target protein, which could be essential for its biological function. nih.gov
In-silico Modeling of Biosynthetic Pathways and Enzymatic Mechanisms
In-silico modeling of biosynthetic pathways involves the use of computational tools to reconstruct and analyze the metabolic pathways that lead to the production of natural compounds within an organism. nih.gov This approach can help to identify the genes and enzymes responsible for the synthesis of a particular molecule and can provide insights into how the pathway is regulated. nih.gov By understanding the biosynthetic pathway, it may be possible to engineer microorganisms to produce the compound in larger quantities or to create novel derivatives. nih.gov
For Sarhamnoloside, which contains a rhamnose sugar moiety, its biosynthesis likely involves a set of enzymes that synthesize and attach this sugar. nih.gov Computational methods could be used to identify the genes encoding these enzymes in the source organism by searching for sequences similar to known rhamnose biosynthesis genes. nih.gov Once identified, the three-dimensional structures of these enzymes could be predicted using homology modeling, and their catalytic mechanisms could be investigated using quantum mechanics/molecular mechanics (QM/MM) simulations. This knowledge could be invaluable for the heterologous expression of the biosynthetic pathway in a more tractable host organism for industrial-scale production.
Aktuelle Herausforderungen Und Zukünftige Forschungsrichtungen
Unanswered Questions Regarding Long-Term Cellular Effects
A primary area of uncertainty surrounding Sarhamnolosid is its long-term impact on cellular function. Currently, there is no available scientific literature detailing the chronic effects of this compound on any cell type. Key unanswered questions include:
Cellular Senescence and Aging: Does Sarhamnolosid influence the process of cellular senescence, either by promoting or inhibiting it? Understanding this could have implications for age-related research.
Metabolic Reprogramming: How does prolonged exposure to Sarhamnolosid affect cellular metabolism? Investigating its influence on key metabolic pathways is crucial.
Epigenetic Modifications: Could Sarhamnolosid induce lasting changes in gene expression through epigenetic mechanisms? Research into its effects on DNA methylation and histone modification is warranted.
Organelle Function: The long-term consequences of Sarhamnolosid on the health and function of vital organelles, such as mitochondria and the endoplasmic reticulum, are unknown.
The Role of Technological Advancements in Future Sarhamnolosid Research
Modern technological breakthroughs offer a powerful toolkit to begin to characterize Sarhamnolosid. The application of advanced research methodologies will be instrumental in moving this compound from obscurity to scientific scrutiny.
| Technology | Potential Application in Sarhamnolosid Research |
| High-Throughput Screening (HTS) | Rapidly screen large libraries of cell lines to identify potential biological targets and cellular responses to Sarhamnolosid. |
| CRISPR-Cas9 Gene Editing | Precisely edit genes to identify specific pathways and proteins that mediate the effects of Sarhamnolosid. |
| Advanced Microscopy and Imaging | Visualize the subcellular localization of Sarhamnolosid and its real-time effects on cellular structures and processes. |
| Single-Cell Analysis | Investigate the heterogeneous responses of individual cells to Sarhamnolosid, providing a more nuanced understanding of its activity. |
These technologies can help to systematically dissect the compound's mechanism of action and provide foundational data for more targeted studies.
Integrating "Multi-Omics" Data for a Comprehensive Analysis
To gain a holistic understanding of Sarhamnolosid's biological impact, a "multi-omics" approach is indispensable. This involves the integration of data from various -omics fields to construct a comprehensive picture of the molecular changes induced by the compound.
Genomics: To identify any genetic predispositions that influence cellular responses to Sarhamnolosid.
Transcriptomics (RNA-Seq): To analyze how Sarhamnolosid alters gene expression profiles.
Proteomics: To identify changes in protein expression and post-translational modifications.
Metabolomics: To map the alterations in metabolic pathways and the production of small-molecule metabolites.
By combining these datasets, researchers can build predictive models of Sarhamnolosid's activity and identify potential biomarkers of its effects.
New Horizons for Research Tools and Biotechnological Applications
Should initial research reveal interesting biological activities, Sarhamnolosid could serve as a valuable new tool for scientific investigation and biotechnology.
Chemical Probe: If Sarhamnolosid is found to have a specific and potent interaction with a particular protein or pathway, it could be developed into a chemical probe to study that biological process.
Lead Compound for Drug Discovery: Depending on its bioactivity, Sarhamnolosid could serve as a starting point for the development of new therapeutic agents.
Biotechnological Reagent: Its unique properties, once uncovered, might be harnessed for various biotechnological applications, such as in cell culture or bioprocessing.
Q & A
Basic Research Questions
Q. What methodologies are recommended for isolating and characterizing Sarhamnolosid from natural sources?
- Methodological Answer : Isolation typically involves solvent extraction, column chromatography, and HPLC purification. Characterization should employ spectral techniques (e.g., NMR, MS) and comparative analysis with reference standards. Ensure purity validation via multiple orthogonal methods (e.g., HPLC-DAD, LC-MS). For reproducibility, document solvent ratios, column parameters, and spectral acquisition settings in detail .
Q. How can researchers design a preliminary pharmacological screening for Sarhamnolosid?
- Methodological Answer : Begin with in vitro assays targeting specific pathways (e.g., enzyme inhibition, receptor binding). Use cell-based models (e.g., HEK293 for cytotoxicity) with standardized positive/negative controls. Apply the PICO framework to define populations (e.g., cell lines), interventions (dose ranges), comparators (e.g., existing drugs), and outcomes (IC₅₀ values). Validate assays using triplicate runs and statistical power analysis .
Q. What are the best practices for synthesizing Sarhamnolosid analogs in structure-activity relationship (SAR) studies?
- Methodological Answer : Employ modular synthesis (e.g., Suzuki coupling, click chemistry) with regioselective modifications. Use computational tools (e.g., molecular docking) to prioritize target substituents. Characterize analogs via X-ray crystallography or 2D-NMR to confirm stereochemistry. Include a table summarizing synthetic yields, purity, and bioactivity data for cross-comparison .
Advanced Research Questions
Q. How should researchers address contradictory data in Sarhamnolosid’s pharmacokinetic (PK) profiles across species?
- Methodological Answer : Conduct a systematic review of PK studies to identify variables (e.g., dosing regimens, analytical methods). Perform sensitivity analyses to isolate confounding factors (e.g., metabolic enzyme differences). Validate findings using in silico PK modeling (e.g., GastroPlus) coupled with in vivo cross-species validation. Publish raw data in repositories like Zenodo to enable reanalysis .
Q. What experimental designs mitigate bias in assessing Sarhamnolosid’s neuroprotective efficacy?
- Methodological Answer : Use double-blind randomized controlled trials (RCTs) in animal models with sham-operated controls. Apply FINER criteria to ensure feasibility, novelty, and ethical compliance. Integrate multimodal endpoints (e.g., behavioral tests, biomarker assays) and pre-register protocols on platforms like Open Science Framework (OSF) to reduce reporting bias .
Q. How can Sarhamnolosid’s mechanism of action be elucidated through multi-omics integration?
- Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets. Use bioinformatics pipelines (e.g., MetaboAnalyst, STRING) for pathway enrichment analysis. Address data heterogeneity via batch correction and cross-platform normalization. Validate hypotheses with CRISPR/Cas9 knockouts or siRNA silencing in relevant cell lines .
Data Management and Reproducibility
Q. What strategies ensure FAIR (Findable, Accessible, Interoperable, Reusable) compliance for Sarhamnolosid research data?
- Methodological Answer :
- Metadata : Adopt domain-specific standards (e.g., ISA-Tab for omics data).
- Storage : Use certified repositories (e.g., EMBL-EBI, ChemRxiv) with persistent identifiers (DOIs).
- Documentation : Include experimental protocols, instrument calibration logs, and raw data files (e.g., .RAW for mass spectrometry).
- Licensing : Apply CC-BY or similar licenses to enable reuse .
Q. How should researchers handle conflicting spectral data in Sarhamnolosid’s structural elucidation?
- Methodological Answer : Re-examine sample preparation (e.g., solvent purity, degassing) and instrument calibration. Compare data with computational predictions (e.g., DFT-based NMR chemical shift calculations). Collaborate with independent labs for cross-validation. Publish a detailed uncertainty budget (e.g., signal-to-noise ratios, baseline corrections) in supplementary materials .
Tables for Methodological Guidance
Table 1 : Key Analytical Techniques for Sarhamnolosid Characterization
Table 2 : Checklist for Experimental Design in Pharmacological Studies
Define primary/secondary endpoints (e.g., IC₅₀, AUC).
Include power analysis (α = 0.05, β = 0.2).
Pre-register protocols (OSF, ClinicalTrials.gov ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
